3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate
Description
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate is a versatile chemical compound with diverse applications in scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, and a phenylcarbamate moiety. The presence of these functional groups contributes to its wide range of chemical and biological activities.
Properties
IUPAC Name |
[3-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-21-16-29-22(25(21)15-17-8-3-1-4-9-17)18-10-7-13-20(14-18)28-23(27)24-19-11-5-2-6-12-19/h1-14,22H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUXZZKHRRFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)OC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate typically involves the reaction of primary amines with carbon disulfide (CS₂) and itaconic anhydride. This one-pot synthesis method is efficient and yields functionalized thiazolan derivatives . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
3-(3-benzyl-4-oxo-1,3-thiaz
Biological Activity
The compound 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate is a synthetic organic molecule characterized by its unique structural features, including a thiazole ring and a carbamate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of This compound is with a molecular weight of approximately 396.48 g/mol. The structure includes:
- A thiazole ring that contributes to its biological activity.
- A benzyl group which may enhance lipophilicity and facilitate membrane permeability.
- A carbamate moiety , which is known for its role in enzyme inhibition.
Structural Formula
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, particularly antimicrobial properties. For instance, derivatives of thiazole have shown significant activity against various bacterial and fungal strains. In a study evaluating the antimicrobial effects of thiazole derivatives, one compound demonstrated a Minimum Inhibitory Concentration (MIC) in the range of against several pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |
| 4p | Not specified | Not specified | Antifungal |
| 3h | Not specified | Not specified | Antifungal |
Enzyme Inhibition
Research indicates that compounds similar to This compound can act as enzyme inhibitors. For example, studies on related thiazole compounds have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of these enzymes, thereby inhibiting their function.
The proposed mechanism of action for This compound involves:
- Binding to Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity.
- Inhibition Pathways : This could lead to altered metabolic pathways that are beneficial in treating certain diseases.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives and evaluated their antimicrobial efficacy against common pathogens. The study found that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting that modifications to the thiazole core can enhance biological activity .
Research on Neuroprotective Effects
Another study investigated the neuroprotective effects of thiazole derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could reduce cell death and improve cell viability through mechanisms involving AChE inhibition .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate and its derivatives?
Answer:
The compound and its derivatives are typically synthesized via condensation reactions between thiazolidinone precursors and substituted aldehydes or carbamates. For example, derivatives are formed by refluxing intermediate thiazolidinone compounds (e.g., compound 11 in ) with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) in ethanol or THF under controlled temperatures (e.g., 190–212°C). Post-synthesis purification involves recrystallization from ethanol or THF, followed by characterization using IR, <sup>1</sup>H NMR, and HR-MS .
Basic: How are spectroscopic techniques employed to confirm the structural integrity of this compound?
Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the thiazolidinone ring, N-H stretches for carbamate groups).
- <sup>1</sup>H NMR : Resolves aromatic protons (δ 7.2–8.1 ppm), benzyl methylene protons (δ 4.5–5.0 ppm), and thiazolidinone ring protons (δ 3.0–4.0 ppm).
- HR-MS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with mass accuracy <5 ppm .
Advanced: How can computational tools like QikProp optimize drug-like properties of this compound?
Answer:
QikProp (Schrödinger Suite) predicts physicochemical descriptors critical for drug-likeness:
- LogP : Assess lipophilicity (target range: 1–3).
- H-bond donors/acceptors : Ensure compliance with Lipinski’s rules.
- Polar surface area (PSA) : Optimize for membrane permeability (<140 Ų).
Multivariate analysis identifies structural modifications (e.g., halogen substitution) that enhance bioavailability while retaining activity .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Re-test activity under standardized conditions (e.g., MIC assays with Mycobacterium tuberculosis H37Rv).
- Structural validation : Confirm compound purity via HPLC (>95% purity) and re-examine stereochemistry (e.g., enantiomer-specific activity via chiral HPLC).
- Mechanistic studies : Use molecular docking to verify target engagement (e.g., DprE1 enzyme binding) and rule off-target effects .
Advanced: How is SHELX software utilized in crystallographic studies of related thiazolidinone derivatives?
Answer:
SHELXL refines crystal structures by:
- Data integration : Processes diffraction data (e.g., twin resolution for challenging crystals).
- Anisotropic displacement parameters : Models thermal motion for non-H atoms.
- Validation : Checks for geometric outliers (e.g., using Rint and GooF).
SHELXE assists in experimental phasing for novel derivatives, enabling electron density mapping of substituent effects .
Basic: What purification techniques ensure high yields and purity post-synthesis?
Answer:
- Recrystallization : Use ethanol or THF for polar derivatives; adjust cooling rates to minimize impurities.
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc).
- HPLC : Achieve >99% purity for bioactive derivatives using C18 columns and acetonitrile/water mobile phases .
Advanced: How are structure-activity relationships (SAR) analyzed for antimicrobial derivatives?
Answer:
- Substituent variation : Compare MIC values of halogenated (e.g., 4-chloro, 2-fluoro) vs. non-halogenated analogs.
- Docking studies : Map substituent interactions with enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase).
- Physicochemical profiling : Correlate LogD and PSA with Gram-negative vs. Gram-positive activity .
Basic: What protocols assess antimicrobial efficacy in vitro?
Answer:
- Broth microdilution : Determine MIC against reference strains (e.g., E. coli ATCC 25922) in Mueller-Hinton broth.
- Time-kill assays : Evaluate bactericidal effects at 2× MIC over 24 hours.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to confirm selectivity indices (SI >10) .
Advanced: How do in silico methods validate target engagement and binding mechanisms?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability.
- MM-GBSA : Calculate binding free energies (ΔGbind) to rank derivatives.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr315 of DprE1) for lead optimization .
Advanced: What experimental designs mitigate metabolic instability in preclinical studies?
Answer:
- Microsomal stability assays : Incubate compounds with rat liver microsomes (RLM) to measure t1/2.
- Prodrug strategies : Introduce ester or carbamate moieties to enhance oral bioavailability.
- Metabolite ID : Use LC-MS/MS to identify oxidation or glucuronidation sites for structural blocking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
